molecular formula C28H28N6O3S2 B11649272 6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N'-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N'-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11649272
M. Wt: 560.7 g/mol
InChI Key: DMPYZNWOSDTORA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N2,N4-BIS(4-ETHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a benzothiazole moiety and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N2,N4-BIS(4-ETHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to react 6-ethoxy-1,3-benzothiazole-2-amine with appropriate reagents to form the benzothiazole moiety. This intermediate is then subjected to further reactions to introduce the triazine and ethoxyphenyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N2,N4-BIS(4-ETHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N2,N4-BIS(4-ETHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N2,N4-BIS(4-ETHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The triazine core can also participate in binding interactions, influencing the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide: This compound shares the benzothiazole moiety and has been studied for its anti-inflammatory and analgesic activities.

    ETHYL ( (6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO) (OXO)ACETATE: Another related compound with potential biological activities.

Uniqueness

6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N2,N4-BIS(4-ETHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H28N6O3S2

Molecular Weight

560.7 g/mol

IUPAC Name

6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-N,4-N-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C28H28N6O3S2/c1-4-35-20-11-7-18(8-12-20)29-25-32-26(30-19-9-13-21(14-10-19)36-5-2)34-27(33-25)39-28-31-23-16-15-22(37-6-3)17-24(23)38-28/h7-17H,4-6H2,1-3H3,(H2,29,30,32,33,34)

InChI Key

DMPYZNWOSDTORA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)SC3=NC4=C(S3)C=C(C=C4)OCC)NC5=CC=C(C=C5)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.